4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine

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Researchers targeting neurodegenerative diseases face a critical supply gap: unsubstituted naphthylamines cannot replicate the 4-(2-dimethylaminoethoxy) pharmacophore essential for neuronal nitric oxide synthase (nNOS) inhibition. This compound solves that problem as the direct synthetic precursor to 6-[4-(2-dimethylamino-ethoxy)-naphthalen-1-yl]-pyridin-2-ylamine, which exhibits an IC50 of 167 nM against rat nNOS. Key procurement advantages: - Single-step coupling yields potent nNOS inhibitor libraries, bypassing multi-step synthesis - Primary aromatic amine handle enables bioconjugation without pharmacophore disruption - Predicted HOMO level (-5.3 eV) supports dual-use in organic electronics R&D - Available via custom synthesis with full Certificate of Analysis and global shipping

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B12069472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C2=CC=CC=C21)N
InChIInChI=1S/C14H18N2O/c1-16(2)9-10-17-14-8-7-13(15)11-5-3-4-6-12(11)14/h3-8H,9-10,15H2,1-2H3
InChIKeyLVEDFHJRNKSWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine: Sourcing a Key NOS Inhibitor Synthon


4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine (CAS: 1410456-66-4, molecular weight: 230.31 g/mol, molecular formula: C14H18N2O) is a synthetic small molecule comprising a 1-aminonaphthalene core linked via an ethoxy spacer to a terminal dimethylamino group . It is primarily referenced in the patent literature as a synthetic intermediate and substructure found within potent nitric oxide synthase (NOS) inhibitors, including the 2-aminopyridine series [1]. The compound is not a finished active pharmaceutical ingredient (API) but a strategic starting material or fragment for medicinal chemistry campaigns.

Fragment role

Key substructure for 2-aminopyridine nNOS inhibitor series; enables rapid SAR library construction

Synthetic intermediate

Direct precursor to known bioactive compound via single coupling step; reduces synthetic burden

Multidisciplinary scaffold

Applicable to medicinal chemistry, GPCR ligand exploration, OLED hole-transport materials, and chemical probe design

Why 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine Cannot Be Replaced by a Simple Naphthylamine


Procurement attempts to replace this compound with simple, unsubstituted naphthylamines (e.g., 1-naphthylamine or N,N-dimethyl-1-naphthylamine) will fail when the target application requires the specific 4-(2-dimethylaminoethoxy) pharmacophore. This substitution pattern is essential for conferring potent inhibitory activity against neuronal nitric oxide synthase (nNOS); the complete compound 6-[4-(2-dimethylamino-ethoxy)-naphthalen-1-yl]-pyridin-2-ylamine, which contains this fragment, demonstrates an IC50 of 167 nM against rat nNOS, a property that cannot be reproduced by analogs lacking the basic amine-bearing side chain [1]. Furthermore, the position and nature of the side chain dictate the pKa and lipophilicity profile, which are critical for biological target engagement and pharmacokinetics, making generic swap-out scientifically invalid.

Target compound
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine
vs
Common substitute
Simple naphthylamines (e.g., 1-naphthylamine)
4-(2-dimethylaminoethoxy) motif drives nNOS inhibition; reported >60-fold potency advantage in head-to-head comparison
Unsubstituted naphthylamine lacks the basic side chain; nNOS inhibition may not be reproduced
Predicted tPSA >55 Ų with H-bond acceptors/donors; distinct membrane permeability profile
tPSA
1-ylamine regioisomer offers unique GPCR binding space; dimethylaminoethoxy chain critical for activity
2-ylamine or N,N-dimethyl analogs shift substitution pattern; receptor selectivity may differ

Quantitative Differentiation of 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine: A Procurement Evidence Guide


Vendor-Predicted Physicochemical Divergence from Simple Naphthylamines

Computational predictions from reputable vendor databases indicate that 4-(2-dimethylamino-ethoxy)-naphthalen-1-ylamine exhibits distinct physicochemical properties compared to structurally simpler naphthylamine building blocks, which can critically affect synthetic handling and biological performance .

Physicochemical Profile
Data to verify
Predicted logP 2.97, tPSA 55.76 Ų (17× higher than N,N-dimethyl-1-naphthylamine)
Physicochemical divergence from simple naphthylamines; functional surrogate not appropriate
Vendor-predicted values; experimental confirmation recommended
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Critical Substructure for Potent nNOS Inhibition: A Composite Pharmacophore Analysis

In a head-to-head comparison within the same chemical series, the full-length compound 6-[4-(2-dimethylamino-ethoxy)-naphthalen-1-yl]-pyridin-2-ylamine, which incorporates the target compound as its core substructure, displays potent nNOS inhibition (IC50 = 167 nM) [1]. In contrast, closely related analogs specified in the patent with different substitution on the naphthalene ring (e.g., simple methoxy or unsubstituted) show a significant drop in potency (IC50 > 10 µM), highlighting the non-negotiable requirement for the 4-(2-dimethylamino-ethoxy) motif for high-affinity binding [2].

nNOS Inhibition Potency
Head-to-head
Full-length compound IC50 = 167 nM vs. analogs with different substitution IC50 >10 µM
4-(2-Dimethylaminoethoxy) motif drives >60-fold potency improvement; reported nNOS inhibition context
Rat recombinant nNOS assay; see BindingDB & patent
nNOS Inhibition Structure-Activity Relationship Drug Discovery

Regioisomeric Specificity: 1-ylamine vs. 2-ylamine Substitution and Histamine Receptor Activity

In a cross-study comparison of naphthalenealkylamines, the dimethylamino derivative with a 2-carbon chain linker (i.e., the dimethylaminoethoxy substitution pattern) was found to be the most potent anti-histamine compound within its series on the 2-naphthalene core [1]. While this data is from a 2-ylamine regioisomer series, it provides class-level evidence that the specific dimethylaminoethoxy side chain is optimal for GPCR binding. No equivalent 1-ylamine data is publicly available, underscoring the compound's novelty and the procurement risk of assuming equipotency between regioisomers.

GPCR Ligand Activity
Class-level
Dimethylaminoethoxy side chain described as strongest in 2-naphthalene antihistamine series (qualitative)
1-ylamine regioisomer represents unexplored chemical space; class-level activity inference supports hit generation
No direct 1-ylamine IC50 data; regioisomeric equipotency cannot be assumed
Antihistamine Regioisomer Structure-Activity Relationship

Synthetic Proximity to High-Value NOS Inhibitor Scaffolds

The target compound is the direct synthetic precursor to the nNOS inhibitor 6-[4-(2-dimethylamino-ethoxy)-naphthalen-1-yl]-pyridin-2-ylamine (IC50 = 167 nM) [1]. This single-step derivatization to a known bioactive compound provides a clear synthetic roadmap, whereas alternative naphthalene building blocks (e.g., 4-bromo-1-naphthylamine) require multi-step synthesis with potentially lower yields to install the same functional group.

Synthetic Feasibility
Method context
Direct conversion to bioactive nNOS inhibitor via 1 coupling step; alternative building blocks require ≥3 steps
Pre-installed functional group reduces synthetic effort; supports rapid follow-up chemistry
Route analysis based on standard Pd-catalyzed coupling
Synthetic Intermediate Drug Discovery Lead Optimization

Distinct HOMO/LUMO Energetics for Organic Electronics

This compound's structure positions it as a potential hole-transport material (HTM) for organic light-emitting diode (OLED) applications, a field where simple naphthylamines are commonly used. The presence of the electronegative oxygen atom and the pendant amine allows for fine-tuning of frontier molecular orbital (FMO) energies [1]. In contrast, simpler N,N-dimethyl-1-naphthylamine has a HOMO energy of -5.1 eV, while the target compound, incorporating the ether and primary amine, is expected to shift the HOMO by approximately 0.2–0.5 eV based on computational screening, enabling better alignment with indium tin oxide (ITO) anode work functions (~4.7–4.9 eV) for improved hole injection [2].

HOMO Energy Level
Class-level
Predicted HOMO ≈ -5.3 eV (stabilized vs N,N-dimethyl-1-naphthylamine -5.1 eV)
Supports hole-transport material design; predicted alignment with ITO anode work function
DFT-based class inference; experimental verification needed for device optimization
Organic Electronics Hole Transport Material Energy Level Engineering

High-Impact Application Scenarios for 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine


Accelerated Lead Generation in nNOS Drug Discovery

A medicinal chemistry team focusing on neurodegenerative diseases can purchase this intermediate to rapidly diversify into a library of pyridinyl-naphthalene nNOS inhibitors. As demonstrated in the Pfizer patent, a single coupling reaction yields compounds with IC50 values of 167 nM, bypassing the lengthy synthesis required from other starting materials [1].

N-Series GPCR Ligand Exploration with Enhanced Mapping

Building on historical data showing the dimethylaminoethoxy side chain's superiority in 2-naphthalene antihistamines, a pharmacology lab can use this 1-ylamine regioisomer to explore 'N-series' GPCR binding. It serves as a unique scaffold for probing histamine, serotonin, or melatonin receptors, where the altered substitution pattern may unveil novel subtype selectivity [2].

Development of Solution-Processed Organic Light-Emitting Diodes (OLEDs)

An organic electronics R&D group can employ this compound as a monomeric building block for synthesizing hole-transporting polymers or dendrimers. Its predicted HOMO level (-5.3 eV) aligns well with ITO anodes, promising to reduce the hole injection barrier and improve device efficiency compared to polymers derived from simpler naphthylamines [3].

Chemical Biology Probe Design

Due to its primary aromatic amine handle, a chemical biology team can conjugate this molecule to a fluorophore or biotin affinity tag without altering the pharmacophore's dimethylamino group. This enables the creation of a probe to study the cellular localization and protein interactions of the nNOS pharmacophore, a step not straightforwardly achieved with the final, more complex inhibitors directly [4].

Application
Selection Property
Validation Focus
nNOS inhibitor lead generation
4-(2-Dimethylaminoethoxy) pharmacophore accessibility
Coupling efficiency and nNOS inhibition assay response
GPCR ligand exploration
1-ylamine regioisomer with basic dimethylaminoethoxy side chain
GPCR binding subtype selectivity profile
OLED hole-transport material
HOMO level tuning via oxygen and amine substitution
Hole injection barrier in device context
Chemical biology probe design
Primary aromatic amine conjugation handle
Labeling efficiency without pharmacophore disruption
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